4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide
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Overview
Description
4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is an organic compound belonging to the class of pyrrolopyridines These compounds are characterized by a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the annulation of a pyrazole fragment to an amino-substituted pyridine ring. This can be achieved through various multistep processes, often characterized by low selectivity and the need for specific reaction conditions . For instance, the synthesis might involve the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, followed by cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S)-2-amino-1-phenylethyl]-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene-2-carboxamide
- 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
Uniqueness
What sets 4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This structural uniqueness can result in distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
920960-09-4 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-(2-phenylethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C16H16N4O/c17-15(21)13-10-20-16-12(7-9-19-16)14(13)18-8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H2,17,21)(H2,18,19,20) |
InChI Key |
GFNLXPZATIFNFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C3C=CNC3=NC=C2C(=O)N |
Origin of Product |
United States |
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